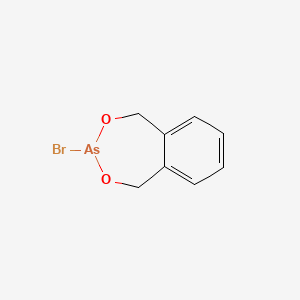![molecular formula C14H39PSi4 B14427098 Bis[bis(trimethylsilyl)methyl]phosphane CAS No. 83436-92-4](/img/structure/B14427098.png)
Bis[bis(trimethylsilyl)methyl]phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[bis(trimethylsilyl)methyl]phosphane is a tertiary phosphine compound characterized by the presence of two bis(trimethylsilyl)methyl groups attached to a central phosphorus atom
準備方法
Synthetic Routes and Reaction Conditions
The preparation of bis[bis(trimethylsilyl)methyl]phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphine compound . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
Bis[bis(trimethylsilyl)methyl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The compound can participate in substitution reactions where the trimethylsilyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenated compounds for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Bis[bis(trimethylsilyl)methyl]phosphane has several scientific research applications, including:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is explored for its potential use in biochemical assays and as a reagent in the synthesis of biologically active molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs.
作用機序
The mechanism by which bis[bis(trimethylsilyl)methyl]phosphane exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The trimethylsilyl groups provide steric hindrance, which can influence the reactivity and selectivity of the metal-ligand complex. The phosphorus atom serves as the primary site for coordination, facilitating various catalytic cycles and organic transformations .
類似化合物との比較
Similar Compounds
Tris(trimethylsilyl)phosphine: Another tertiary phosphine with three trimethylsilyl groups attached to the phosphorus atom.
Bis(trimethylsilyl)phosphite: A related compound with two trimethylsilyl groups and a phosphite structure.
Bis(trimethylsilyl)amine: A compound with similar trimethylsilyl groups but with nitrogen as the central atom instead of phosphorus.
Uniqueness
Bis[bis(trimethylsilyl)methyl]phosphane is unique due to its specific structural arrangement, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in catalytic applications where selectivity and reactivity are crucial .
特性
CAS番号 |
83436-92-4 |
|---|---|
分子式 |
C14H39PSi4 |
分子量 |
350.77 g/mol |
IUPAC名 |
bis[bis(trimethylsilyl)methyl]phosphane |
InChI |
InChI=1S/C14H39PSi4/c1-16(2,3)13(17(4,5)6)15-14(18(7,8)9)19(10,11)12/h13-15H,1-12H3 |
InChIキー |
KQQQOVZTZFRSBW-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C([Si](C)(C)C)PC([Si](C)(C)C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Methyl-1,2,3,4-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14427028.png)
![Methyl 2-[[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]acetate](/img/structure/B14427031.png)
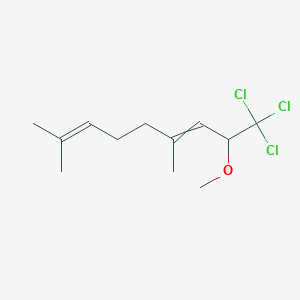
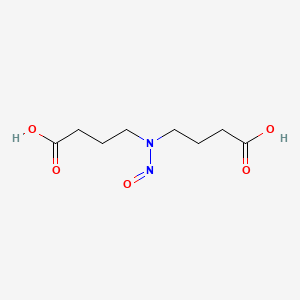
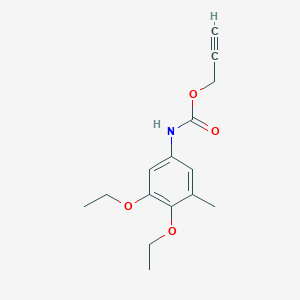
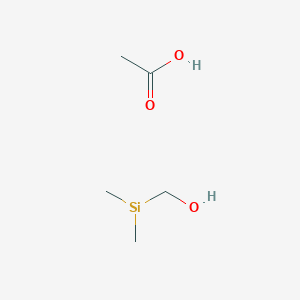

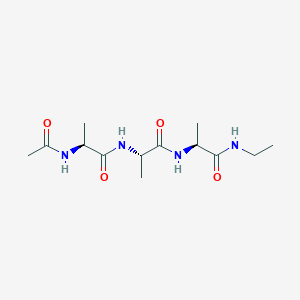
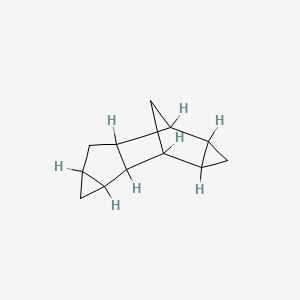

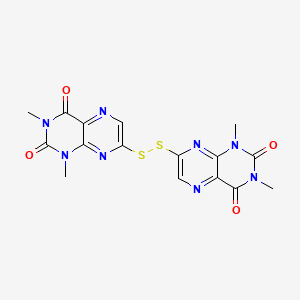
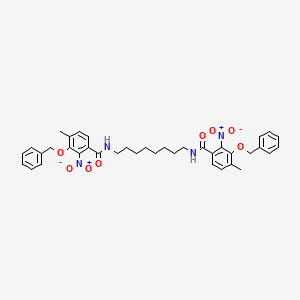
![2H-Pyran, 2-[1,1-dimethyl-3-(phenylsulfonyl)propoxy]tetrahydro-](/img/structure/B14427108.png)
